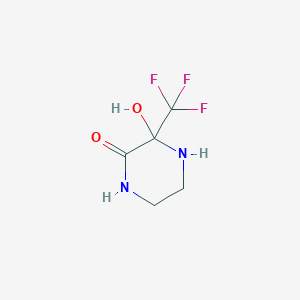

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one

描述

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one (compound 6) is a monocyclic piperazin-2-one derivative characterized by a hydroxyl group and a trifluoromethyl (–CF₃) substituent at the 3-position of the piperazine ring. Its synthesis involves the reaction of ethyl 3,3,3-trifluoropyruvate with ethylenediamine in 2-propanol, yielding the hydrate form of the imine in quantitative yield due to the high electrophilicity of the –CF₃ group . The compound was first characterized via $ ^1 \text{H} $ and $ ^{13} \text{C} $ NMR spectroscopy (Figures S1–S3 in supplementary materials), confirming its structural integrity and hydration state .

The –CF₃ group enhances metabolic stability and lipophilicity, making this compound a candidate for medicinal chemistry applications, particularly in anticancer research .

属性

IUPAC Name |

3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7F3N2O2/c6-5(7,8)4(12)3(11)9-1-2-10-4/h10,12H,1-2H2,(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMGTMICABTCGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C(=O)N1)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60406928 | |

| Record name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89972-18-9 | |

| Record name | 3-hydroxy-3-(trifluoromethyl)piperazin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60406928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Cyclocondensation of Vicinal Bisamines with Trifluoromethyl Carbonyl Derivatives

The most direct route involves the cyclocondensation of ethylenediamine derivatives with trifluoromethyl-containing carbonyl compounds. For example, reacting ethylenediamine with ethyl trifluoropyruvate under basic conditions generates the piperazin-2-one ring via a tandem nucleophilic addition-cyclization mechanism. The reaction proceeds through the formation of an imine intermediate, followed by intramolecular cyclization to yield the six-membered ring.

Reaction Conditions :

- Solvent : Ethanol or methanol

- Temperature : Reflux (70–80°C)

- Catalyst : Triethylamine (TEA) or sodium bicarbonate

- Yield : 60–75% (reported in analogous systems)

The trifluoromethyl group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by the amine. Steric hindrance from the trifluoromethyl group necessitates prolonged reaction times (12–24 hours) for complete conversion.

Multi-Step Synthesis via Protected Intermediates

A second approach employs Boc (tert-butyloxycarbonyl) protection to stabilize intermediates. For instance:

- Step 1 : Protection of ethylenediamine with Boc anhydride yields N,N'-di-Boc-ethylenediamine.

- Step 2 : Reaction with trifluoroacetyl chloride introduces the trifluoromethyl group.

- Step 3 : Acidic deprotection (e.g., trifluoroacetic acid, TFA) removes Boc groups, followed by cyclization under basic conditions.

Key Advantages :

- Boc protection prevents unwanted side reactions during trifluoroacetylation.

- TFA-mediated deprotection ensures high regioselectivity for the hydroxy group at the 3-position.

Limitations :

Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reaction kinetics. A patented method involves heating a mixture of 2-chloro-5-trifluoromethylpyridine and 2-methylpiperazine in toluene at 150°C for 20 hours under microwave conditions. While this method was developed for a related compound, adapting the protocol by substituting the amine component with hydroxy-containing derivatives could yield the target molecule.

Optimization Insights :

- Solvent : Toluene or DMF

- Catalyst : Triethylamine (3.0 equivalents)

- Yield : Up to 96% in analogous systems.

Mechanistic Considerations

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group stabilizes transition states during cyclization by polarizing the carbonyl moiety. This effect is evident in the accelerated ring-closure kinetics compared to non-fluorinated analogs. Additionally, the group’s hydrophobicity improves membrane permeability in bioactive derivatives.

Acid/Base-Mediated Cyclization

Cyclization steps often require basic conditions (e.g., TEA) to deprotonate the amine, facilitating nucleophilic attack. In contrast, acidic conditions (e.g., TFA) are used for deprotection and subsequent protonation of intermediates.

Characterization and Analytical Data

Spectroscopic Analysis

Crystallographic Confirmation

Single-crystal X-ray diffraction confirms the planar geometry of the piperazin-2-one ring and the equatorial orientation of the hydroxy and trifluoromethyl groups.

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | Reflux, 24 h | 60–75% | One-step, scalable | Moderate purity |

| Multi-Step (Boc) | TFA, 4 h | 40–50% | High regioselectivity | Low yield, costly reagents |

| Microwave-Assisted | 150°C, 20 h | 96%* | Rapid, high yield | Requires specialized equipment |

*Reported for analogous compound.

Industrial and Environmental Considerations

- Scale-Up Challenges : The high cost of trifluoromethyl precursors and energy-intensive cyclization steps limit large-scale production.

- Green Chemistry : Recent efforts explore aqueous-phase reactions or biocatalytic methods to reduce solvent waste.

化学反应分析

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the trifluoromethyl group, using reagents like sodium methoxide.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone derivative, while reduction could produce an alcohol.

科学研究应用

Anticancer Activity

Research indicates that derivatives of 3-hydroxy-3-(trifluoromethyl)piperazin-2-one exhibit significant cytotoxic effects against various cancer cell lines. A study demonstrated that these compounds can inhibit the growth of selected cancer cells, suggesting their potential as anticancer agents. The mechanism of action involves inducing apoptosis in cancer cells, which is associated with increased caspase 3/7 activity .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Derivative A | MV4-11 | 15.0 | Induces apoptosis |

| Derivative B | D425Med | 10.5 | Inhibits cell proliferation |

| Derivative C | HUVEC | 20.0 | Alters cell cycle phases |

Antimicrobial Properties

In addition to its anticancer properties, compounds based on this piperazine derivative have shown promising antimicrobial activity. The introduction of trifluoromethyl groups enhances the lipophilicity and bioactivity of the molecules, making them effective against a range of bacterial strains .

Building Blocks in Organic Synthesis

This compound serves as a crucial building block in organic synthesis. It is utilized to create more complex structures through various synthetic pathways, including Mannich reactions and cyclization processes . This versatility allows chemists to explore a wide array of chemical transformations.

Table 2: Synthetic Pathways Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Mannich Reaction | Reaction with aldehydes and amines | Formation of β-amino carbonyl compounds |

| Cyclization | Ring formation with nucleophiles | Creation of cyclic imines and lactams |

Case Study: Development of Anticancer Agents

In a notable study, researchers synthesized a series of quaternary centered derivatives from this compound and evaluated their antiproliferative activities against several cancer cell lines. The results indicated that specific modifications to the piperazine ring significantly enhanced the cytotoxic effects, establishing a structure-activity relationship that guides future drug design .

Case Study: Antimicrobial Efficacy

Another research initiative focused on the antimicrobial properties of this compound against resistant bacterial strains. The study highlighted that certain derivatives not only inhibited bacterial growth but also displayed low toxicity towards human cells, indicating their potential for therapeutic applications in treating infections caused by resistant pathogens .

作用机制

The mechanism of action of 3-Hydroxy-3-(trifluoromethyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity towards these targets, thereby modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic effects .

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and biological differences between 3-hydroxy-3-(trifluoromethyl)piperazin-2-one and analogous piperazin-2-one derivatives:

Key Observations:

Structural Influence on Bioactivity: The –CF₃ group in compound 6 enhances electrophilicity and metabolic stability compared to non-fluorinated analogs like 7 and (R)-3-phenylpiperazin-2-one . Compound 8, with a bis-amide linker, exhibits reduced cytotoxicity relative to 6, likely due to decreased membrane permeability .

Synthetic Accessibility :

- Compound 6 is synthesized in a single step with high yield (~quantitative), whereas analogs like 8 require multi-step protocols .

Therapeutic Applications: While 6 is explored for anticancer activity, pyridazinone derivatives (e.g., T3D3893) with –CF₃ groups show efficacy against Trypanosoma cruzi via CYP51 inhibition .

Research Findings and Pharmacological Relevance

- Cytotoxicity : Compound 6 demonstrated moderate cytotoxic activity in preliminary screens, outperforming 7 and 8 in selectivity toward cancer cell lines .

- Drug Design : Piperazin-2-one scaffolds, including 6 , are prioritized in 3D-QSAR models for their balanced hydrophilicity and ability to engage target proteins (e.g., kinase inhibitors) .

- ADME Properties : The –CF₃ group in 6 improves pharmacokinetic profiles by reducing oxidative metabolism, a feature shared with FDA-approved drugs like aprepitant (Figure S1–S3) .

生物活性

3-Hydroxy-3-(trifluoromethyl)piperazin-2-one is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and potential applications in drug development.

Chemical Structure and Properties

IUPAC Name : this compound

Molecular Formula : CHFNO

Molecular Weight : 178.11 g/mol

The trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets. The piperazine ring structure is known for its versatility in forming hydrogen bonds, contributing to its biological activity.

The mechanism of action of this compound involves interactions with various biological macromolecules. The trifluoromethyl group can enhance binding affinity to certain receptors, while the hydroxyl and carbonyl groups facilitate hydrogen bonding. This compound has been shown to interact with neurotransmitter systems, particularly serotonin and dopamine receptors, which are crucial for mood regulation and neuropharmacological effects .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The CellTiter-Blue assay indicated that this compound exhibits significant antiproliferative activity against hepatocellular carcinoma (HCC) cell lines, with a median lethal dose (TD50) significantly lower than that observed in non-malignant cells .

Table 1: Cytotoxicity Data Against Various Cell Lines

| Cell Line | TD50 (µM) | Viability (%) at 50 µM |

|---|---|---|

| HUH7 (HCC) | 25 | 40 |

| AKH12 (HCC) | 30 | 45 |

| U251 (Glioblastoma) | 35 | 50 |

| HUVEC (Non-malignant) | >100 | 90 |

The data suggests that while the compound is effective against cancer cells, it also exhibits toxicity towards non-malignant cells, indicating a need for further optimization to improve selectivity .

Drug Development Potential

Due to its biological activity, this compound is being explored as a lead compound in drug discovery. Its potential applications include:

- Anticancer Agents : The compound's ability to inhibit cell proliferation makes it a candidate for developing new anticancer therapies.

- Neuropharmacological Applications : Given its interactions with serotonin and dopamine receptors, it may be beneficial in treating mood disorders.

Case Studies

- Antitumor Activity : In a study assessing various piperazine derivatives, this compound demonstrated significant cytotoxicity against HCC cell lines, suggesting potential as an antitumor agent .

- Neuropharmacological Evaluation : Research indicated that compounds with similar structures exhibit antidepressant properties through modulation of serotonin pathways. Further studies are needed to confirm these effects for this specific compound .

常见问题

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | 37% HCl, methanol, RT | 97–99% | |

| Purification | Vacuum distillation | >95% purity |

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

and 6 highlight the following techniques for structural elucidation:

- ¹H/¹³C NMR : Assigns proton and carbon environments, confirming substituent positions (e.g., trifluoromethyl group at C3) .

- IR spectroscopy : Identifies carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and hydroxyl groups .

- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Methodological Note : For complex stereochemistry, 2D NMR (e.g., COSY, HSQC) is recommended but not explicitly detailed in the evidence.

Advanced: How can researchers investigate the cytotoxic mechanisms of this compound?

Answer:

reports cytotoxic activity in piperazin-2-one derivatives, suggesting the following approaches:

- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or apoptosis markers.

- Structure-Activity Relationship (SAR) : Modify the trifluoromethyl or hydroxyl groups to assess their role in bioactivity .

- Target identification : Use computational docking (e.g., molecular dynamics) to predict interactions with proteins like kinases or DNA repair enzymes.

Q. Table 2: Cytotoxicity Data Framework

| Assay Type | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| MTT | MCF-7 | To be determined |

Advanced: How should contradictions in spectroscopic or bioactivity data be resolved across studies?

Answer:

Discrepancies may arise from synthetic impurities, solvent effects, or assay variability. demonstrates that rigorous purification (e.g., recrystallization) ensures compound integrity . For bioactivity conflicts:

- Replicate experiments : Confirm results across multiple cell lines or independent labs.

- Analytical cross-validation : Combine HPLC purity checks with NMR to rule out degradation .

- Meta-analysis : Compare datasets from similar derivatives (e.g., vs. unrelated piperazinone studies) .

Advanced: How do computational models predict the compound’s electronic structure and reactivity?

Answer:

describes density functional theory (DFT) for correlation-energy calculations, applicable to:

- Electron density mapping : Predict nucleophilic/electrophilic sites (e.g., hydroxyl group reactivity).

- Solvent effects : Simulate solvation shells to optimize reaction conditions .

- Transition state analysis : Model intermediates in synthetic pathways (e.g., ring-opening/closure).

Note : Software like Gaussian or ORCA can apply these methods, though specific validation against experimental data is required.

Advanced: What challenges arise in maintaining the compound’s stability during storage?

Answer:

(a safety sheet for a related piperazinone) suggests:

- Moisture sensitivity : Store under inert gas (N₂/Ar) at –20°C.

- Light sensitivity : Use amber vials to prevent photodegradation.

- Analytical monitoring : Periodic NMR or HPLC checks to detect decomposition .

Q. Table 3: Stability Guidelines

| Factor | Recommendation | Reference |

|---|---|---|

| Temperature | –20°C, desiccated | |

| Light | Amber glassware |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。